N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a halogenated ketone with thiourea under acidic conditions. For instance, 4-chloroacetophenone can react with thiourea to form 2-(4-chlorophenyl)-4-methyl-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. The thiazole ring is known for its presence in various bioactive molecules, which could imply similar properties for this compound.
Medicine
In medicinal chemistry, N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its structural features are reminiscent of known pharmacophores, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The chlorophenyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-methyl-1,3-thiazole: Shares the thiazole and chlorophenyl moieties but lacks the extended side chains.
3-(4-methoxyphenyl)propanoic acid: Contains the methoxyphenyl group but lacks the thiazole ring and chlorophenyl group.
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its individual components or simpler analogues.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-15-20(28-22(25-15)17-6-8-18(23)9-7-17)13-14-24-21(26)12-5-16-3-10-19(27-2)11-4-16/h3-4,6-11H,5,12-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAMFOHWZZJBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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